2-Cyclohexyl-piperazine

Description

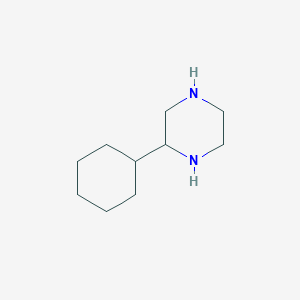

Structure

3D Structure

Properties

Molecular Formula |

C10H20N2 |

|---|---|

Molecular Weight |

168.28 g/mol |

IUPAC Name |

2-cyclohexylpiperazine |

InChI |

InChI=1S/C10H20N2/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h9-12H,1-8H2 |

InChI Key |

WWYFHDNQGVTJJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2CNCCN2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclohexyl Piperazine and Analogues

Direct Synthesis Strategies for 2-Cyclohexyl-piperazine as a Chemical Intermediate

Direct synthesis of 1-cyclohexylpiperazine (B93859) (often used interchangeably with 2-cyclohexylpiperazine in literature for N-substituted piperazines) typically involves a two-step process designed for efficient and scalable production. google.com One prominent strategy begins with the reaction of cyclohexanone (B45756) and 1-Boc-piperazine. google.com This initial step is a reductive amination where a reducing agent, such as sodium triacetoxyborohydride (B8407120), is used to form the N-cyclohexyl bond on the protected piperazine (B1678402) ring, yielding 4-Boc-1-cyclohexylpiperazine as an intermediate. google.com The subsequent step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions, commonly using hydrochloric acid in ethanol, to yield the final product, 1-cyclohexylpiperazine hydrochloride. google.compatsnap.com This solid hydrochloride salt can then be neutralized with a base to provide the free amine. google.com

An alternative direct approach utilizes a nucleophilic substitution reaction. In this method, 1-Boc-piperazine is reacted with a cyclohexyl halide, such as cyclohexyl bromide, in an organic solvent like acetonitrile (B52724). google.compatsnap.com The reaction is facilitated by an inorganic base, for instance potassium carbonate, and proceeds under reflux conditions to produce the 4-Boc-1-cyclohexylpiperazine intermediate with high yield and purity. google.compatsnap.com Similar to the first method, the final product is obtained after the acidic removal of the Boc protecting group. google.com These direct strategies are advantageous for industrial applications as they avoid complex purification steps and utilize readily available starting materials. google.com

| Direct Synthesis Overview | |

| Method 1: Reductive Amination | |

| Step 1 | Reaction of cyclohexanone with 1-Boc-piperazine using a reducing agent (e.g., sodium triacetoxyborohydride) to form 4-Boc-1-cyclohexylpiperazine. google.com |

| Step 2 | Acidic deprotection of the Boc group to yield 1-cyclohexylpiperazine hydrochloride. google.com |

| Method 2: Nucleophilic Substitution | |

| Step 1 | Reaction of a cyclohexyl halide (e.g., cyclohexyl bromide) with 1-Boc-piperazine in the presence of a base (e.g., potassium carbonate) to form 4-Boc-1-cyclohexylpiperazine. google.compatsnap.com |

| Step 2 | Acidic deprotection of the Boc group to yield 1-cyclohexylpiperazine hydrochloride. google.compatsnap.com |

**2.2. General Synthetic Approaches for Piperazine Derivatives with Cyclohexyl Substitution

General synthetic methods provide the flexibility to create a wide array of piperazine derivatives bearing a cyclohexyl substituent, which are valuable scaffolds in medicinal chemistry. mdpi.comnih.gov

Nucleophilic substitution is a fundamental and widely used method for the N-alkylation of piperazine. mdpi.comresearchgate.net This reaction typically involves the coupling of piperazine or a mono-protected piperazine derivative with a cyclohexyl halide (e.g., cyclohexyl bromide or chloride) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). An inorganic base, such as potassium carbonate or sodium hydroxide, is required to neutralize the hydrohalic acid formed during the reaction, which drives the process towards the product.

A significant challenge in this method is achieving regioselectivity, as piperazine's two equivalent nitrogen atoms can lead to undesired bis-alkylation. To ensure mono-cyclohexylation, a common strategy is to use a 1:1 molar ratio of piperazine to the cyclohexyl halide or, more effectively, to employ a protection-deprotection strategy. The use of 1-Boc-piperazine temporarily blocks one nitrogen atom, directing the alkylation to the unprotected nitrogen. Following the substitution reaction, the Boc group is readily removed under acidic conditions.

| Nucleophilic Substitution Conditions & Yields | |||||

| Cyclohexyl Halide | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Bromide | Acetonitrile | K₂CO₃ | 80 | 12 | 78 |

| Chloride | DMF | NaOH | 100 | 24 | 65 |

| Bromide | Toluene | Et₃N | 110 | 18 | 72 |

Reductive amination offers an alternative pathway that avoids the use of halogenated intermediates. researchgate.net This process involves the reaction of a carbonyl compound, in this case, cyclohexanone, with piperazine. wikipedia.org The reaction proceeds through the initial formation of a hemiaminal, which then reversibly loses a water molecule to form an imine intermediate. wikipedia.org This imine is then reduced in situ to the desired amine product. wikipedia.orgmasterorganicchemistry.com

The reaction is typically carried out in a one-pot fashion under neutral or mildly acidic conditions, which are optimal for imine formation. wikipedia.org Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective because they are mild enough to selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.com The choice of solvent can also influence the reaction's efficiency.

| Reductive Amination Solvent Comparison | |

| Solvent | Yield (%) |

| Methanol | 68 |

| Tetrahydrofuran | 54 |

A more intricate approach for constructing the substituted piperazine ring itself involves a sequence beginning with a double Michael addition. researchgate.net This method allows for the conversion of a primary amino group into a piperazine ring. researchgate.net The synthesis relies on the sequential double Michael addition of nitrosoalkenes to a primary amine, which generates a bis(oximinoalkyl)amine intermediate. researchgate.net

Following the formation of this intermediate, a stereoselective catalytic reductive cyclization of the two oxime groups is performed. researchgate.net This cyclization step forms the piperazine ring, yielding the final substituted product. This methodology is particularly powerful as it provides a route to structurally diverse and stereochemically defined piperazine derivatives. researchgate.net

Palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, are powerful and versatile tools for the formation of carbon-nitrogen bonds. mdpi.comacs.org While frequently employed for the synthesis of N-arylpiperazines, this methodology is also applicable to the coupling of alkyl groups. mdpi.comacs.orgresearchgate.net The reaction involves coupling piperazine or a derivative with an appropriate substrate in the presence of a palladium catalyst and a suitable ligand. acs.org

For instance, a palladium-catalyzed Buchwald-Hartwig amination has been used to couple N-Boc-piperazine with aryl halides, followed by hydrolysis and subsequent reactions to build complex molecules. mdpi.com The continual development of new ligands and palladium precatalysts has expanded the scope of these reactions, allowing them to proceed under milder conditions and with greater functional group tolerance. acs.orguwindsor.ca

In recent years, there has been a growing interest in developing synthetic routes that avoid the use of transition metals. researchgate.netgoogle.com These methods address concerns related to the cost, toxicity, and potential contamination of final products with residual metals. google.comrsc.org For the synthesis of N-substituted piperazines, transition metal-free alternatives to palladium-catalyzed coupling have been developed. mdpi.com

One such approach involves the use of a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), to facilitate the coupling reaction. mdpi.com Another strategy is base-promoted homolytic aromatic substitution, which can form biaryl structures without a metal catalyst. acs.org These metal-free reactions represent a move towards greener and more sustainable chemical synthesis, offering operationally simple and environmentally benign alternatives to traditional methods. rsc.orgresearchgate.net

Palladium-Catalyzed Coupling Reactions

Asymmetric Synthesis and Stereochemical Control in Cyclohexyl-Piperazine Formation

The synthesis of piperazines with multiple stereogenic centers, such as 2,6-disubstituted derivatives, presents a significant synthetic challenge. nih.gov While methods for creating monosubstituted or 2,5-disubstituted piperazines from readily available amino acid precursors are more straightforward, the stereoselective preparation of enantiomerically pure 2,6-disubstituted piperazines is more complex. nih.gov

A prominent strategy for achieving high stereochemical control is through palladium-catalyzed carboamination reactions. nih.gov This approach facilitates the modular construction of cis-2,6-disubstituted N-aryl piperazines from simple starting materials. nih.gov The key step involves the Pd-catalyzed carboamination of an N¹-aryl-N²-allyl-1,2-diamine with an aryl bromide, which concurrently generates the heterocyclic ring and forms two new bonds. nih.gov This method has proven effective in producing the desired products with high diastereomeric ratios (dr) and excellent enantiomeric excess (ee). nih.gov The proposed mechanism for the formation of the cis-piperazine involves a cyclization transition state where the N-Ph group's rotation minimizes steric hindrance, allowing a pseudoequatorial orientation of the substituent, which leads to the cis-2,6-disubstituted stereoisomer. nih.gov

| Asymmetric Synthesis via Pd-Catalyzed Carboamination | |

| Reaction Type | Pd-catalyzed carboamination of an unsaturated amine with an aryl bromide. nih.gov |

| Key Feature | Forms 6-membered ring and two bonds simultaneously. nih.gov |

| Substrates | N¹-aryl-N²-allyl-1,2-diamines derived from amino acid precursors. nih.gov |

| Stereochemical Outcome | High diastereoselectivity (14-20:1 dr) and enantioselectivity (>97% ee) for cis-isomers. nih.gov |

| Significance | Provides a concise and modular route to enantiomerically enriched 2,6-disubstituted piperazines. nih.gov |

Another advanced technique for controlling stereochemistry is photocatalyzed epimerization. This method allows for the stereochemical editing of existing piperazine rings, converting more easily synthesized but less stable stereoisomers into their more thermodynamically favored counterparts. nih.gov The process operates through reversible hydrogen atom transfer (HAT) under mild photocatalytic conditions. nih.gov This strategy has been successfully applied to the epimerization of piperazine derivatives, such as converting a less stable anti-diastereomer into the more stable syn-isomer with high yield and good stereoselectivity. nih.gov

| Stereochemical Control via Photocatalytic Epimerization | |

| Reaction Type | Visible light-mediated epimerization. nih.gov |

| Mechanism | Reversible hydrogen atom transfer (HAT). nih.gov |

| Application | Converts synthetically accessible but less stable stereoisomers to more stable ones. nih.gov |

| Example | Epimerization of anti-2,6-substituted piperazines to the more stable syn-isomers. nih.gov |

| Outcome | High yields and good stereoselectivities. nih.gov |

Novel Synthetic Pathways for Derivatization at Piperazine and Cyclohexyl Moieties

The functionalization of the core this compound structure is crucial for modulating its physicochemical properties and biological activity. Novel synthetic pathways have been developed to introduce a diverse range of substituents at both the piperazine ring's nitrogen atoms and the cyclohexyl moiety.

Derivatization of the Piperazine Ring:

The nitrogen atoms of the piperazine ring are common sites for derivatization. Transition metal-catalyzed cross-coupling reactions are powerful tools for this purpose. For instance, the Buchwald-Hartwig amination has been employed in the synthesis of the drug Ribociclib, where a piperazine derivative is coupled with a chloropyrimidine using a palladium catalyst. mdpi.com To overcome challenges associated with metal catalyst removal, transition metal-free methods have been developed, utilizing strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) to facilitate the coupling. mdpi.com

Beyond N-arylation, the piperazine nitrogens can be functionalized through various other reactions. Acylation is a common method to introduce carbonyl-containing groups. For analytical purposes, piperazine can be derivatized with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active derivative, enabling detection at low concentrations using standard HPLC-UV instrumentation.

Derivatization of the Cyclohexyl Moiety:

Modifying the cyclohexyl ring offers another avenue for structural diversification. One approach involves starting with an already functionalized cyclohexyl precursor. For example, the synthesis of the drug Trilaciclib involves a ketopiperazine moiety that is constructed starting from cyclohexanone. mdpi.com This highlights a strategy where the desired functionality on the cycloalkane is incorporated early in the synthetic sequence.

Direct functionalization of the cyclohexyl ring on a pre-formed piperazine scaffold has also been explored, though it can present challenges. In studies on 1-cyclohexylpiperazine derivatives, attempts to attach fluorescent tags to the cyclohexyl ring resulted in a significant decrease in biological receptor affinity. nih.gov This suggests that for certain biological targets, substitution on the cyclohexyl group may be sterically hindered or otherwise detrimental to binding interactions. nih.gov Research into Y5 receptor antagonists involved replacing an aryl ring with a cyclohexyl ring and then functionalizing the 4-position of the cyclohexyl group with various hydrophilic moieties to enhance properties while reducing off-target effects. acs.org

| Summary of Derivatization Pathways | | | :--- | :--- | :--- | | Target Moiety | Reaction Type | Reagents/Conditions | Purpose | | Piperazine Nitrogen | Buchwald-Hartwig Amination | Pd-catalyst, chloropyrimidine mdpi.com | N-Arylation for drug synthesis. mdpi.com | | Piperazine Nitrogen | Metal-Free Amination | LiHMDS, methylsulfone derivative mdpi.com | N-Arylation with improved purification. mdpi.com | | Piperazine Nitrogen | Acylation / Functionalization | 4-chloro-7-nitrobenzofuran (NBD-Cl) | Introduction of a UV-active tag for analysis. | | Cyclohexyl Carbon | Synthesis from Precursor | Starting from cyclohexanone mdpi.com | Incorporation of a keto group for further modification. mdpi.com | | Cyclohexyl Carbon | Functionalization | Attachment of hydrophilic groups acs.org | To modulate physicochemical properties and target affinity. acs.org |

Advanced Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution and the solid state. For 2-Cyclohexyl-piperazine, various NMR experiments provide information on the chemical environment of each atom, their connectivity, and the molecule's conformational dynamics. While detailed spectral assignments for this compound are not extensively published, expected chemical shifts and structural correlations can be deduced from data on closely related compounds, such as 1-cyclohexylpiperazine (B93859) and other C-substituted piperazines. beilstein-journals.orgrsc.org

Proton (¹H) NMR Spectral Assignments

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the piperazine (B1678402) ring, the cyclohexyl ring, and the N-H protons. The piperazine ring protons typically appear as complex multiplets due to spin-spin coupling and conformational exchange. The cyclohexyl protons will also present as a series of overlapping multiplets in the aliphatic region. The N-H protons of the two secondary amine groups will likely appear as broad singlets, and their chemical shift can be highly dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Cyclohexyl Protons (CH, CH₂) | 1.0 - 2.0 | Multiplets (m) | A complex series of overlapping signals typical for a cyclohexane (B81311) ring. |

| Piperazine Protons (CH, CH₂) | 2.5 - 3.5 | Multiplets (m) | Signals for the seven protons on the piperazine ring. The proton at C2 will be a distinct multiplet. |

| Amine Protons (N-H) | 1.0 - 4.0 | Broad Singlet (br s) | Chemical shift is variable and protons may exchange with D₂O. |

Carbon (¹³C) NMR Spectral Assignments

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Cyclohexyl C1' (attached to piperazine) | 40 - 45 | Methine (CH) carbon. |

| Cyclohexyl C2', C6' | 28 - 35 | Methylene (B1212753) (CH₂) carbons adjacent to C1'. |

| Cyclohexyl C3', C5' | 25 - 28 | Methylene (CH₂) carbons. |

| Cyclohexyl C4' | 25 - 27 | Methylene (CH₂) carbon. |

| Piperazine C2 (substituted) | 55 - 65 | Methine (CH) carbon, shifted downfield by two adjacent N atoms. |

| Piperazine C3 | 45 - 55 | Methylene (CH₂) carbon. |

| Piperazine C5 | 45 - 55 | Methylene (CH₂) carbon. |

| Piperazine C6 | 45 - 55 | Methylene (CH₂) carbon. |

Advanced NMR Techniques (DEPT, COSY, HETCOR, INADEQUATE, ¹⁵N CP/MAS NMR) for Structural Characterization

To resolve ambiguities in spectral assignments and confirm the molecular structure, a suite of advanced 1D and 2D NMR experiments is essential.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. savemyexams.comrsc.org A DEPT-135 experiment would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, which is invaluable for assigning the various carbons of the cyclohexyl and piperazine rings. savemyexams.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. google.com It would reveal the connectivity of protons within the cyclohexyl ring and, separately, within the piperazine ring, helping to trace the spin systems and assign the complex multiplets. beilstein-journals.orggoogle.com

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These 2D experiments correlate proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. rsc.org An HSQC spectrum of this compound would show a cross-peak connecting each proton signal to the signal of the carbon it is bonded to, providing unambiguous C-H assignments. nii.ac.jp

INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment): This highly sensitive experiment provides direct information about ¹³C-¹³C connectivities. rsc.org Although challenging due to low natural abundance, it can be used to definitively map out the entire carbon skeleton of the molecule without relying on proton correlations.

¹⁵N CP/MAS NMR (Cross-Polarization Magic-Angle Spinning NMR): For solid-state analysis, ¹⁵N NMR is a powerful tool for probing the environment of the nitrogen atoms. researchgate.netlibretexts.org The technique can distinguish between different crystalline forms (polymorphs) and provide insight into intermolecular interactions, such as hydrogen bonding involving the N-H groups. libretexts.orgacsmedchem.org Studies on related molecules like 1-cyclohexylpiperazine have utilized ¹⁵N CP/MAS NMR to characterize their solid-state structure. researchgate.net

Solvent Effects on Nuclear Magnetic Shielding Tensors and Molecular Geometry

The choice of solvent can significantly influence NMR spectra by altering the conformational equilibrium and the electronic environment of the nuclei. Studies on the related 1-cyclohexylpiperazine have shown that the mole fractions of stable conformers are solvent-dependent. researchgate.net For this compound, changing the solvent from a non-polar one (like C₆D₆) to a polar, hydrogen-bond-accepting one (like DMSO-d₆) would be expected to cause notable shifts in the N-H proton resonances. Furthermore, solvent choice can affect the rate of conformational exchange processes, such as the chair-chair interconversion of the piperazine ring, which can be observed through changes in signal broadness and coalescence in variable-temperature NMR experiments. beilstein-journals.org

Mass Spectrometry (MS) Applications in Characterization (e.g., FAB⁺-MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation pattern. The monoisotopic mass of this compound (C₁₀H₂₀N₂) is 168.1626 Da.

Under electron ionization (EI), the molecular ion (M⁺˙) at m/z 168 would be observed. The fragmentation is dictated by the presence of the secondary amine groups and the bulky cyclohexyl substituent. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a dominant pathway for amines.

Table 3: Predicted Key Mass Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 168 | [C₁₀H₂₀N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 125 | [C₆H₁₃N₂]⁺ | Loss of a propyl radical (•C₃H₇) from the piperazine ring. |

| 99 | [C₅H₁₁N₂]⁺ | Cleavage of the cyclohexyl ring from the piperazine moiety. |

| 85 | [C₄H₉N₂]⁺ | Alpha-cleavage at C2-C1' bond, loss of cyclohexyl radical (•C₆H₁₁). This is expected to be a major fragment. |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation, formed by cleavage of the C2-C1' bond. |

| 56 | [C₃H₆N]⁺ | Common fragment from piperazine ring cleavage. |

Fast Atom Bombardment (FAB) is a soft ionization technique that typically results in a prominent protonated molecular ion [M+H]⁺ at m/z 169, with reduced fragmentation compared to EI-MS. This is useful for confirming the molecular weight of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of specific frequencies of infrared radiation that correspond to bond vibrations. savemyexams.com The IR spectrum of this compound would be dominated by absorptions from the N-H bonds of the secondary amine groups and the C-H bonds of the aliphatic rings.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3350 - 3250 | N-H Stretch | Secondary Amine (R₂N-H) | Medium, often broad |

| 2960 - 2850 | C-H Stretch | Alkane (Cyclohexyl & Piperazine) | Strong |

| 1650 - 1550 | N-H Bend | Secondary Amine | Medium |

| 1470 - 1440 | C-H Bend (Scissoring) | CH₂ | Medium |

| 1250 - 1000 | C-N Stretch | Aliphatic Amine | Medium-Weak |

The presence of a broad band in the 3350-3250 cm⁻¹ region is characteristic of N-H stretching in secondary amines, often broadened by hydrogen bonding. The strong, sharp absorptions between 2960 and 2850 cm⁻¹ are definitive indicators of sp³ C-H bonds, consistent with the saturated ring structures.

X-ray Crystallography for Solid-State Structural Determination of Related Analogs

X-ray crystallography is a definitive method for determining the precise atomic and molecular structure of a compound in its solid crystalline state. For piperazine and its derivatives, this technique reveals critical details about the conformation of the six-membered ring, the orientation of its substituents, and the nature of intermolecular interactions that dictate crystal packing.

The foundational structure, piperazine, crystallizes in a chair conformation, which is its most stable form. iucr.org In the crystal lattice, these molecules are linked by N-H⋯N hydrogen bonds to form sheets. iucr.org When substituents are added to the piperazine ring, the solid-state structure becomes more complex, but the chair conformation is typically retained. iucr.org

Studies on various N-substituted piperazine analogs provide further insight. For instance, the crystal structure of 1-(4-nitrobenzoyl)piperazine (B1268174) shows a monoclinic system with the piperazine ring maintaining its chair geometry. beilstein-journals.org Similarly, analysis of 1-(4-bromobenzoyl)-4-phenylpiperazine (B2813351) also confirms a chair conformation for the central piperazine ring. iucr.org The analysis of more complex derivatives, such as (2-hydroxyethyl)piperazine-1,4-diium tetrachloroplombate(II), demonstrates how the piperazine moiety is integrated into larger networks through extensive hydrogen bonding. csic.es

Of particular relevance are analogs that include the cyclohexyl group. In a study of inhibitors for Mycobacterium tuberculosis inosine-5'-monophosphate dehydrogenase (IMPDH), the X-ray crystal structure of an analog, 2-cyclohexyl-1-{4-[(isoquinolin-5-yl)sulfonyl]piperazin-1-yl}ethan-1-one, was determined in complex with the enzyme. pdbj.org This analysis established the critical role of the cyclohexyl, piperazine, and isoquinoline (B145761) rings for biological activity and elucidated the specific binding mode within the enzyme's active site. rcsb.orgresearchgate.net The electron density maps showed these inhibitor analogs binding to the NAD-binding pocket of IMPDH. researchgate.net

Table 1: Crystallographic Data for Piperazine and Related Analogs This table is interactive. You can sort and filter the data.

| Compound Name | Crystal System | Space Group | Key Conformational Feature | Reference |

|---|---|---|---|---|

| Piperazine | Monoclinic | P2₁/n | Ideal chair conformation | iucr.org |

| 1-(4-nitrobenzoyl)piperazine | Monoclinic | C2/c | Chair conformation | beilstein-journals.org |

| 4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine | Monoclinic | P2₁/n | Chair conformation | beilstein-journals.org |

| 1-(4-bromobenzoyl)-4-phenylpiperazine | Monoclinic | P2₁ | Chair conformation | iucr.org |

| (2-hydroxyethyl)piperazine-1,4-diium tetrachloroplombate(II) | Triclinic | P-1 | Chair conformation | csic.es |

| 2-cyclohexyl-1-{4-[(isoquinolin-5-yl)sulfonyl]piperazin-1-yl}ethan-1-one | Not specified | Not specified | Binds in enzyme NAD-pocket | pdbj.org |

Cryo-Electron Microscopy (Cryo-EM) in Complex Structural Analysis of Related Ligand-Receptor Complexes

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, enabling the high-resolution visualization of large macromolecular assemblies, such as ligand-receptor complexes, in a near-native state. nih.govresearchgate.net This method is particularly valuable for studying membrane proteins like G protein-coupled receptors (GPCRs) and ion channels, which are often challenging to crystallize. mdpi.comresearchgate.netfrontiersin.org Cryo-EM allows for the structural determination of these proteins in complex with their ligands, revealing atomic-level details of their interactions. frontiersin.org

A significant application of Cryo-EM in the context of this compound analogs is the structural elucidation of the human transient receptor potential cation channel subfamily V member 6 (TRPV6) in complex with (4-phenylcyclohexyl)piperazine inhibitors. rcsb.orgpdbj.org TRPV6 is an epithelial calcium channel, and its dysregulation is implicated in various diseases. rcsb.org

The Cryo-EM structures revealed that these piperazine-based inhibitors bind to the TRPV6 channel at two distinct types of sites within the transmembrane region:

Modulatory Sites: Located between the S1-S4 and pore domains, these sites are typically occupied by lipids. rcsb.orgpdbj.org

Pore-Blocking Site: The primary inhibitor binding site is located directly within the ion channel pore. rcsb.orgpdbj.org

By binding to these sites, the (4-phenylcyclohexyl)piperazine derivatives effectively plug the open pore of the TRPV6 channel. rcsb.org This action converts the channel into a non-conducting state, a mechanism that mimics the natural inactivation of TRPV6 by calmodulin. rcsb.orgpdbj.org This detailed structural insight explains the high potency and selectivity of these inhibitors and provides a structural blueprint for the design of future therapeutic agents. rcsb.org The resolution achieved in these studies was sufficient to clearly map the ligand-receptor interactions and understand the conformational changes in the receptor upon binding. rcsb.org

Table 2: Cryo-EM Data for TRPV6 in Complex with a Related Ligand This table is interactive. You can sort and filter the data.

| Complex | PDB ID | EMDB ID | Resolution (Å) | Key Findings | Reference |

|---|---|---|---|---|---|

| Human TRPV6 + (4-phenylcyclohexyl)piperazine inhibitor 30 | 7K4E | EMD-22663 | 4.34 | Identifies modulatory and pore-blocking inhibitor sites. | rcsb.org |

| Human TRPV6 + (4-phenylcyclohexyl)piperazine inhibitor cis-22a | 7K4B | EMD-22662 | Not specified | Reveals inhibitor plugging the open pore, mimicking calmodulin inactivation. | pdbj.org |

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential tools for elucidating the molecular structure of this compound. In the ¹H NMR spectrum, characteristic signals for the protons on the piperazine (B1678402) and cyclohexyl rings would be expected. The chemical shifts and coupling patterns of these protons would provide detailed information about the connectivity and stereochemistry of the molecule. In the ¹³C NMR spectrum, the number of signals would correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbon atoms would be indicative of their local electronic environment. For example, carbons attached to nitrogen would appear at a higher chemical shift (downfield) compared to the aliphatic carbons of the cyclohexyl ring. researchgate.net

Analysis of Electronic Properties (e.g., HOMO-LUMO Characteristics, Mulliken Atomic Charges, Molecular Electrostatic Potential (MEP) Maps)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound, along with fragment ions resulting from the cleavage of the molecule, which can help confirm its structure. mdpi.com

Protein-Ligand Interaction Modeling and Binding Site Analysis

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching and bending vibrations from the piperazine ring, as well as C-H stretching and bending vibrations from the cyclohexyl and piperazine moieties. researchgate.net

Chromatographic Methods

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to assess the purity of this compound and to separate it from any impurities or byproducts from the synthesis. The choice of column and mobile phase would depend on the polarity and volatility of the compound.

Structure Activity Relationship Sar and Molecular Interaction Mechanism Studies in Vitro and Computational

Impact of Cyclohexyl Substitution on Molecular Recognition and Biological Activity

The cyclohexyl group attached to the piperazine (B1678402) ring is a critical determinant of the compound's interaction with biological targets. Its size, shape, and stereochemistry significantly influence how the molecule is recognized and the subsequent biological response.

Stereochemical Influences on Ligand-Target Interactions

For instance, in a series of [[1-(2-pyridyl)piperazinyl]cycloalkyl]indoles, the trans isomers consistently demonstrated greater binding affinity for the dopamine (B1211576) D2 receptor compared to their corresponding cis isomers. acs.org This suggests that the spatial arrangement of the cycloalkyl group relative to the rest of the molecule is crucial for optimal receptor engagement. Further studies on related compounds have shown that stereochemistry can influence selectivity between different receptor subtypes. For example, in a series of 1-Aryl-4-[(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)alkyl]piperazines, all (-)-enantiomers showed higher affinity for D2 receptors, while all (+)-enantiomers had a higher affinity for α1 receptors. acs.org

The introduction of a chiral center, such as a methyl group on the piperazine ring, creates the potential for (R) and (S) enantiomers, which can exhibit different biological activities. vulcanchem.com Similarly, the stereochemistry of substituents on the cyclohexyl ring itself, such as a fluorine atom, can be precisely controlled during synthesis to achieve desired stereochemical outcomes. Molecular modeling studies have shown that the R enantiomers of certain 2-substituted piperazines can bind effectively to the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov

Substituent Effects on Binding Affinity and Selectivity

Modifications to the cyclohexyl group by adding or altering substituents can significantly impact the binding affinity and selectivity of 2-Cyclohexyl-piperazine derivatives. The presence of the cyclohexyl group itself is often essential for maintaining inhibitory activity against certain targets, such as inosine-5′-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis.

Replacing the cyclohexyl group with other moieties can drastically alter binding characteristics. For example, removing the cyclohexyl ring from certain sigma receptor ligands or replacing it with aryl rings led to a 1000-fold decrease in affinity for both σ1 and σ2 receptor subtypes. researchgate.net In contrast, replacing the cyclohexyl group in other scaffolds with a 4-fluorophenyl moiety has been shown to improve selectivity for the σ2 receptor.

The nature of the substituent on the cyclohexyl ring also matters. For example, fluorine substitution can enhance lipophilicity and improve binding affinity. The position of the fluorine atom can also induce favorable dipole moments and steric hindrance that may block binding to one receptor subtype while preserving interaction with another.

Interactive Table: Effect of Cyclohexyl and Related Substitutions on Receptor Binding

| Compound/Modification | Target Receptor(s) | Observed Effect on Binding/Activity | Reference(s) |

|---|---|---|---|

| Removal of cyclohexyl group from a σ ligand | σ1 and σ2 receptors | 1000-fold drop in affinity. researchgate.net | researchgate.net |

| Replacement of cyclohexyl with 4-fluorophenyl | σ2 receptor | Improved σ2 selectivity. | |

| trans vs. cis cycloalkyl isomers | Dopamine D2 receptor | trans isomers showed greater binding affinity. acs.org | acs.org |

Role of Piperazine Ring Nitrogens in Ligand-Target Interactions

The two nitrogen atoms within the piperazine ring are fundamental to the biological activity of this compound, influencing its physicochemical properties and its ability to interact with target receptors.

Protonation States and Basicity Effects on Binding

The basicity of the piperazine nitrogens, and consequently their protonation state at physiological pH, is a critical factor for receptor interaction. nih.govresearchgate.net The piperazine ring contains two nitrogen atoms that can be protonated, and their pKa values are influenced by nearby chemical groups. nih.govresearchgate.net Generally, piperazine derivatives exist in a protonated state at physiological pH, carrying a positive charge that is often crucial for binding to target receptors. nih.govrsc.org

The ability of the piperazine nitrogens to be protonated is considered a key factor for binding to sigma receptors. nih.gov Computational studies have shown that the protonation states of piperazine-based compounds are in good agreement with their ability to bind to both σ1 and σ2 receptors. nih.gov The basicity of the piperazine nitrogens can be modulated by substituents. For example, the presence of a trifluoromethyl (CF3) group can significantly lower the pKa of the piperazine ring. researchgate.net The electron-withdrawing nature of a fluorine substituent on the cyclohexyl ring can also modulate the basicity of the piperazine nitrogen, influencing receptor binding kinetics.

Hydrogen Bonding Networks and Conformational Preferences

The nitrogen atoms of the piperazine ring are key players in forming hydrogen bonds with receptor binding sites. researchgate.net The protonated nitrogens can act as hydrogen bond donors, forming charge-assisted hydrogen bonds. researchgate.net These interactions are crucial for stabilizing the ligand-receptor complex.

The conformation of the piperazine ring, which is typically a chair conformation but can adopt a twist-boat form, also influences how the molecule presents its functional groups for interaction. nih.gov The presence of substituents can affect this conformational preference. nih.govrsc.org For example, in some 2-substituted piperazines, the axial conformation is preferred and can be further stabilized by intramolecular hydrogen bonds. nih.gov The conformation of the piperazine ring, in turn, dictates the spatial orientation of the substituents and their ability to form favorable interactions within the binding pocket. nih.gov

Influence of N-Substitution on Receptor Binding and Efficacy

Substitution at the nitrogen atoms of the piperazine ring is a common strategy to modulate the pharmacological profile of these compounds. ijrrjournal.com The nature of the N-substituent can profoundly affect binding affinity, selectivity, and functional activity at various receptors. nih.govresearchgate.net

Studies on a series of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) analogs revealed that both basic nitrogen atoms of the piperazine ring are important for optimal σ2 receptor binding. researchgate.netacs.org Replacing one of the nitrogens with a methine group or converting it to an amide or ammonium (B1175870) function generally led to a decrease in affinity. researchgate.netacs.org

The size and nature of the substituent on the second nitrogen (N4) are critical. In a series of dopamine D3 receptor ligands, various substituted indole (B1671886) rings could be accommodated as N-substituents on the piperazine ring, connected via amide or methylene (B1212753) linkers, while maintaining high affinity and selectivity. nih.gov Similarly, for other receptor targets, the length and flexibility of the side chain attached to the piperazine nitrogen can significantly impact binding affinity and efficacy. ijrrjournal.com

Interactive Table: Impact of Piperazine N-Substitution on Receptor Affinity

| Compound Series/Modification | Receptor Target(s) | Key Finding | Reference(s) |

|---|---|---|---|

| Analogs of PB28 | σ2 receptor | Both piperazine nitrogens are important for high affinity. researchgate.netacs.org | researchgate.netacs.org |

| N-substituted indole derivatives | Dopamine D3 receptor | Various substituted indoles are tolerated, maintaining high affinity and selectivity. nih.gov | nih.gov |

| Diarylmethylpiperazines | µ-opioid receptor | Alterations of the N-substituent led to enhanced in vitro binding profiles. ijrrjournal.com | ijrrjournal.com |

Allosteric Modulation and Orthosteric Binding Site Interactions of Related Ligands

The interaction of ligands with their target receptors can occur at the primary binding site, known as the orthosteric site, or at a secondary location, referred to as an allosteric site. nih.gov Allosteric modulators can enhance (Positive Allosteric Modulators or PAMs), inhibit (Negative Allosteric Modulators or NAMs), or have no effect on the orthosteric ligand's action (Silent Allosteric Modulators or SAMs). uniroma1.it Some ligands, termed "bitopic," are capable of interacting with both the orthosteric and an allosteric site simultaneously. nih.gov

Studies on dopamine D2 and D3 receptors have identified SB269652, a compound with a complex structure, as a negative allosteric modulator. nih.gov This molecule is thought to bind in a bitopic fashion, with its 7CN-THIQ portion occupying the orthosteric site and the indole-2-carboxamide part interacting with an allosteric site. nih.gov This dual interaction leads to allosteric effects by altering the binding of other ligands to the orthosteric pocket on the other protomer of the receptor dimer. nih.gov Interestingly, subtle structural changes in related compounds can shift their activity from allosteric to competitive antagonism. nih.gov

In the context of muscarinic M2 receptors, the antagonist methoctramine (B27182) also demonstrates bitopic binding, interacting with both the orthosteric and allosteric sites. nih.gov This dual engagement allows it to compete with orthosteric ligands. nih.gov

Furthermore, research on thieno[2,3-d]pyrimidine (B153573) derivatives as allosteric modulators of the dopamine D2 receptor has shown that the nature of the substituent at the 4-position can influence the pharmacological profile. For instance, the presence of a piperazine nitrogen that is ionizable at physiological pH may increase affinity for the orthosteric binding pocket, potentially converting the ligand's action from allosteric to competitive. worktribe.com

Ligand-Target Specificity and Off-Target Interactions

The specificity of a ligand for its intended target is a critical aspect of its pharmacological profile, as interactions with unintended targets, known as off-target interactions, can lead to undesirable effects. The following subsections detail the interactions of this compound and related structures with various biological targets.

Sigma Receptor Binding (e.g., Sigma-1, Sigma-2 Receptor Ligands)

The sigma receptor family, comprising at least two subtypes (σ1 and σ2), has been a focus of research for various therapeutic areas. scielo.br Several studies have investigated the binding of cyclohexylpiperazine derivatives to these receptors.

A study focused on analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), a known σ2-agonist, explored the importance of the piperazine nitrogens for receptor affinity. acs.org The findings indicated that both basic nitrogen atoms of the piperazine ring are crucial for high-affinity σ2 receptor binding. acs.org For instance, the parent compound PB28 (compound 7 in the study) exhibited high affinity for both σ1 and σ2 receptors (Kᵢ = 0.38 nM and 0.68 nM, respectively). acs.org Another analog, the small N-cyclohexylpiperazine 59, showed the highest σ2 affinity among the newly synthesized compounds (Kᵢ = 4.70 nM). acs.org

Another study aimed to convert a highly selective sigma-1 receptor ligand into sigma-2 preferring ligands. This work resulted in compounds with high mixed-affinity for both sigma-1 and sigma-2 receptors, as well as compounds with a preference for sigma-2 receptors. ucl.ac.be For example, compound 13b in this study, which features a cyclohexylpiperazine moiety, displayed subnanomolar affinity for σ2 receptors with an 11-fold preference over σ1 receptors. ucl.ac.be

The cyclohexylpiperazine derivative PB28 has been characterized as a σ2 receptor agonist and a σ1 receptor antagonist. nih.gov In breast cancer cell lines, PB28 demonstrated high affinity for the σ2 receptor and low affinity for the σ1 receptor. nih.gov Similarly, N-cyclohexylpiperazine derivatives, including PB28, have been identified as high-affinity σ2 receptor ligands in radioligand binding assays using rat liver homogenates. researchgate.net However, the selectivity for σ2 over σ1 receptors can vary depending on the assay conditions and tissues used. researchgate.net

| Compound | Target | Binding Affinity (Kᵢ, nM) | Selectivity |

|---|---|---|---|

| PB28 (7) | σ1 Receptor | 0.38 | Low σ2/σ1 selectivity |

| PB28 (7) | σ2 Receptor | 0.68 | |

| 59 | σ2 Receptor | 4.70 | Low σ2/σ1 selectivity |

| 13b | σ2 Receptor | Subnanomolar | 11-fold preference for σ2 over σ1 |

| PB28 | σ2 Receptor | High affinity | Low σ1 affinity in breast cancer cells |

Enzyme Inhibition Profiles (e.g., IMPDH, Acetylcholinesterase, Sterol Isomerase)

The interaction of this compound derivatives with various enzymes has been explored to understand their potential as inhibitors.

IMPDH Inhibition: Structure-activity relationship (SAR) studies on a series of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues as inhibitors of Mycobacterium tuberculosis IMPDH (inosine-5'-monophosphate dehydrogenase) have highlighted the critical role of the cyclohexyl group. nih.gov The parent compound 1 in the study, which contains a cyclohexylpiperazine moiety, showed inhibitory activity against the enzyme. nih.gov Modifications to the cyclohexyl ring demonstrated its importance for activity. For instance, adding a methyl group at the 1-position of the cyclohexyl ring (compound 12 ) maintained IMPDH inhibition (IC₅₀: 2.4 μM) but abolished whole-cell activity, suggesting an impact on cell permeation. nih.gov Conversely, adding a methyl group at the 2-position (compound 13 ) moderately improved IMPDH inhibitory activity (IC₅₀: 0.084 μM) while retaining some whole-cell activity. nih.gov

Acetylcholinesterase Inhibition: A combinatorial library of 2,5-piperazinediones (DKPs) was screened to identify inhibitors of acetylcholinesterase (AChE). nih.gov This effort led to the identification of several compounds with moderate AChE inhibitory activity and high selectivity over butyrylcholinesterase (BuChE). nih.gov One such compound, DKP-80, exhibited an IC₅₀ of 2.2 μM for AChE with no significant inhibition of BuChE. nih.gov Molecular dynamics simulations suggested relevant binding interactions of this inhibitor within the active center of the enzyme. nih.gov

Ion Channel Modulation (e.g., TRPV6 Channel Inhibition Mechanism)

Derivatives of (4-phenylcyclohexyl)piperazine (PCHPDs) have been identified as potent and selective inhibitors of the transient receptor potential vanilloid 6 (TRPV6) calcium channel. nih.gov These compounds exhibit nanomolar affinity for TRPV6. nih.gov

Cryo-electron microscopy and X-ray crystallography studies have revealed that these inhibitors bind to two types of sites within the transmembrane region of the TRPV6 channel. nih.gov One is a modulatory site, typically occupied by lipids, located between the S1-S4 and pore domains. nih.gov The primary binding site, however, is within the ion channel pore itself. nih.gov The binding of PCHPDs to the pore effectively plugs the channel, transitioning it to a non-conducting state. nih.gov This mechanism mimics the natural inactivation of TRPV6 by calmodulin. nih.gov

One of the most well-studied PCHPDs, cis-22a , demonstrates potent inhibition of human TRPV6 (hTRPV6) with a half-maximal inhibitory concentration (IC₅₀) of 82 ± 25 nM. researchgate.net This compound shows a seven-fold selectivity for TRPV6 over the closely related TRPV5 channel. researchgate.netrsc.org An analog of cis-22a, 3OG , which incorporates structural features from capsaicin, has a similar potency against TRPV6 (IC₅₀ = 0.082 ± 0.004 μM) but with improved microsomal stability and reduced off-target effects. researchgate.net Another analog, 39 , also shows similar potency and selectivity to cis-22a but with significantly better microsomal stability and suppressed hERG inhibition. rsc.org

| Compound | Target | IC₅₀ | Selectivity | Notes |

|---|---|---|---|---|

| cis-22a | hTRPV6 | 82 ± 25 nM | 7-fold over TRPV5 | Significant off-target effects, low microsomal stability. researchgate.netresearchgate.netrsc.org |

| 3OG | hTRPV6 | 0.082 ± 0.004 μM | Similar to cis-22a | High microsomal stability, low off-target effects. researchgate.net |

| 39 | hTRPV6 | Similar to cis-22a | Similar to cis-22a | Improved microsomal stability, suppressed hERG inhibition. rsc.org |

DNA Binding and Intercalation Mechanisms of Charge Transfer Complexes

Piperazine-containing structures have been investigated for their ability to bind and intercalate with DNA, a mechanism relevant to anticancer activity. A series of bisanthrapyrazole compounds linked by piperazine chains were designed as DNA bisintercalators. nih.gov These compounds were designed with tertiary amines in the linker to be positively charged at physiological pH, promoting electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA in the minor groove. nih.gov The ability of these compounds to bisintercalate was dependent on the length of the linker, with those having three or more carbons being able to span the required four DNA base pairs. nih.gov These bisanthrapyrazoles were found to inhibit the growth of human erythroleukemic K562 cells and strongly inhibited the activity of topoisomerase I and II. nih.gov

Interactions with Other Biological Targets (e.g., NMDA Receptors, DNA Gyrase)

NMDA Receptors: The N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate (B1630785) receptor, is a known target for various neuroactive compounds. Certain phencyclidine (PCP) analogs containing a piperidine (B6355638) ring have been investigated as non-competitive NMDA receptor antagonists. google.com The binding of N-[1-(2-thienyl) cyclohexyl]piperidine to the ion channel of the NMDA receptor is enhanced by a high-affinity magnesium site on the receptor complex. nih.gov The addition of a cyclohexane (B81311) ring to the basic 2-amino-5-phosphonopentanoate (AP5) structure has been shown to increase antagonist potency at NMDA receptors. nih.gov Furthermore, a derivative of 1-(biphenyl-4-carbonyl)piperazine-2,3-dicarboxylic acid, where the biphenyl (B1667301) group is replaced by a phenanthrene (B1679779) group, resulted in a compound (PPDA) with significantly increased affinity for native NMDA receptors and a preference for NR2C/NR2D subunits. researchgate.net

DNA Gyrase: DNA gyrase is a bacterial enzyme that is a target for antibacterial agents. Coumarin (B35378) derivatives are known to inhibit the ATPase activity of bacterial DNA gyrase by competing with ATP for binding to the B subunit of the enzyme. nih.gov A study on piperazine hybridized coumarin indolylcyanoenones showed that a cyclohexyl derivative (9c ) had an improved minimum inhibitory concentration (MIC) of 4 μg/mL against S. aureus. nih.gov Molecular docking studies of piperazine pyrrole-2-carboxamides predicted unfavorable interactions with the active site of DNA gyrase B, which was confirmed by biological evaluation showing them to be weak inhibitors. nih.gov Conversely, N-cyclohexyl pyridine-3-carboxamide (B1143946) derivatives have shown increased antibacterial activity. mdpi.com Docking studies have suggested that these compounds can fit well into the binding cavity of the DNA gyrase active site. mdpi.com

Cellular Mechanism Studies (In Vitro Investigations)

This section delves into the cellular mechanisms of action of this compound and its derivatives, drawing from a range of in vitro and computational studies. The following subsections will explore their interactions with specific receptors, their influence on cellular pathways, their effectiveness against various cancer cell lines, and their activity against several pathogenic organisms.

Receptor Agonism/Antagonism in Cellular Assays (e.g., µ-opioid receptors, Sigma-2 receptors)

Derivatives of this compound have been shown to interact with key cellular receptors, notably the µ-opioid and sigma receptors.

The synthetic opioid MT-45, chemically known as 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine, and its fluorinated derivatives have been identified as potent agonists of the µ-opioid receptor. nih.gov In cellular assays using CHO cells that stably express µ-opioid receptors, these compounds demonstrated the ability to inhibit cAMP accumulation and recruit β-arrestin2. nih.gov Specifically, fluorinated derivatives of MT-45 showed higher apparent potencies than the parent compound. nih.gov While both MT-45 and its 2-fluoro derivative (2F-MT-45) were found to be poor recruiters of β-arrestin2, they exhibited efficacies in reducing cAMP levels comparable to the known µ-opioid agonist DAMGO. nih.gov

In the realm of sigma receptors, the this compound derivative PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) has been extensively studied. It is characterized as a high-affinity sigma-2 (σ2) receptor agonist and a sigma-1 (σ1) receptor antagonist. aacrjournals.orgmedchemexpress.com Competition binding assays in MCF7 and MCF7 ADR breast cancer cell lines confirmed PB28's higher affinity for the σ2 receptor over the σ1 receptor. aacrjournals.org The agonist activity of PB28 at the σ2 receptor has been demonstrated in various functional assays, including the inhibition of electrically evoked twitch in isolated guinea pig bladder. medchemexpress.com The classification of sigma-2 ligands as agonists or antagonists is often based on their ability to induce cell death, with agonists like siramesine (B1662463) serving as a benchmark for cytotoxicity. nih.gov

Table 1: Receptor Binding and Functional Activity of this compound Derivatives

| Compound | Receptor | Activity | Cell Line/System | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| MT-45 | µ-opioid | Agonist | CHO-µ receptor | Apparent potency (cAMP): 1.3 µM; Apparent potency (β-arrestin2): 23.1 µM. | nih.gov |

| 2F-MT-45 | µ-opioid | Agonist | CHO-µ receptor | Apparent potency (cAMP): 42 nM; Apparent potency (β-arrestin2): 196 nM. | nih.gov |

| PB28 | Sigma-2 | Agonist | MCF7, MCF7 ADR, Guinea pig bladder | High affinity (Ki = 0.17-0.28 nM); Induces functional responses. | aacrjournals.orgmedchemexpress.com |

| PB28 | Sigma-1 | Antagonist | MCF7, MCF7 ADR | Moderate affinity (Ki = 10.0-13.0 nM). | aacrjournals.org |

Modulation of Cellular Pathways (e.g., Reactive Oxygen Species Production, Caspase Activation)

The antiproliferative effects of this compound derivatives, particularly sigma-2 receptor ligands, are often linked to their ability to modulate critical cellular pathways, including those involved in oxidative stress and apoptosis.

Studies on pancreatic cancer cells have shown that sigma-2 receptor ligands can induce the generation of Reactive Oxygen Species (ROS). wustl.edu Specifically, these compounds were found to strongly increase the production of mitochondrial superoxide (B77818) radicals. wustl.edu This increase in ROS appears to be a crucial component of their cytotoxic mechanism, as the effects could be partially reversed by the lipid antioxidant α-tocopherol, but not by the hydrophilic antioxidant N-acetylcysteine (NAC). wustl.edu This suggests that the oxidative stress induced by these ligands primarily occurs in specific intracellular compartments. wustl.edu

The induction of apoptosis, or programmed cell death, is another key mechanism. This can occur through both caspase-dependent and caspase-independent pathways. nih.gov In Panc02 pancreatic cancer cells, treatment with the sigma-2 ligand PB221 led to a significant increase in caspase-3 activation. wustl.edu However, for four other tested sigma-2 ligands, including PB28, the cytotoxicity in these cells was found to be independent of caspase-3. wustl.edu Similarly, in breast cancer cell lines (MCF7), PB28 was shown to induce apoptosis through a caspase-independent mechanism, as no significant activation of caspase-3 or caspase-7 was observed. aacrjournals.org

Table 2: Modulation of Cellular Pathways by this compound Derivatives

| Compound/Ligand Class | Cellular Pathway | Cell Line | Effect | Reference(s) |

|---|---|---|---|---|

| Sigma-2 Ligands (PB28, PB221, etc.) | ROS Production | Panc02 (Pancreatic) | Increased mitochondrial superoxide radicals. | wustl.edu |

| PB221 | Caspase Activation | Panc02 (Pancreatic) | Significant increase in caspase-3 activation. | wustl.edu |

| PB28 | Caspase Activation | Panc02 (Pancreatic) | Caspase-3 independent cytotoxicity. | wustl.edu |

| PB28 | Caspase Activation | MCF7 (Breast) | Caspase-3 and -7 independent apoptosis. | aacrjournals.org |

Antiproliferative Activity in Select Cancer Cell Lines (e.g., Prostate Cancer, Pancreatic Cancer, Breast Cancer)

Derivatives of this compound have demonstrated significant antiproliferative activity against a variety of cancer cell lines, highlighting their potential as templates for anticancer drug development.

Prostate Cancer: Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on arylpiperazine derivatives to explore their antiproliferative activity against PC-3 prostate cancer cell lines. nih.gov These in silico studies provide a framework for designing more potent anti-prostate cancer compounds based on the piperazine scaffold. nih.gov Additionally, certain 1-(2-aryl-2-adamantyl)piperazine derivatives, which have a significant affinity for sigma receptors, have shown notable antiproliferative activity against prostate cancer cell lines among others. mdpi.com

Pancreatic Cancer: A range of high-affinity sigma-2 ligands based on the 1-cyclohexyl-4-propyl-piperazine structure (e.g., PB28, PB183, PB221, F281, PB282) have been tested for their effects on the viability of diverse pancreatic cancer cell lines. wustl.edu Significant cytotoxicity was observed in the aggressive Panc02 cell line. wustl.edu The sensitivity of different cell lines to these compounds varied, with some lines like AsPC1 and Panc-1 being resistant, while others such as KP02 and BxPC3 were particularly sensitive to F281. wustl.edu Thiosemicarbazone derivatives designed to target σ-2 receptors have also shown relevant antiproliferative activity in pancreatic ductal adenocarcinoma (PDAC) primary cell cultures, with IC50 values in the sub-micromolar range. nih.gov

Breast Cancer: The cyclohexylpiperazine derivative PB28 has been shown to inhibit the proliferation of human breast cancer cell lines, including both the chemosensitive MCF7 line and the doxorubicin-resistant MCF7 ADR line. aacrjournals.orgresearchgate.net The antiproliferative effects of PB28 were observed to be dose-dependent. aacrjournals.org Furthermore, other novel 4-piperazinylquinoline derivatives have been synthesized and evaluated for their antiproliferative effects on human breast tumor cell lines such as MDA-MB231, MDA-MB468, and MCF7, with several compounds showing significantly improved activity. tandfonline.com

Table 3: Antiproliferative Activity of this compound Derivatives in Cancer Cell Lines

| Compound/Derivative Class | Cancer Type | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Arylpiperazine derivatives | Prostate | PC-3 | Identified as potential antiproliferative agents through QSAR studies. | nih.gov |

| Sigma-2 Ligands (F281, PB221) | Pancreatic | Panc02, KP02, BxPC3 | F281 showed potent activity (EC50 ~45 µM in KP02, BxPC3). | wustl.eduresearchgate.net |

| PB28 | Breast | MCF7, MCF7 ADR | Dose-dependent inhibition of cell proliferation. | aacrjournals.orgresearchgate.net |

| 4-piperazinylquinoline derivatives | Breast | MDA-MB231, MDA-MB468, MCF7 | Several compounds showed significantly improved antiproliferative activity. | tandfonline.com |

Activity against Pathogenic Organisms (e.g., P. falciparum, S. mansoni, Mycobacterium tuberculosis)

The this compound scaffold is also a key feature in compounds developed to combat various pathogenic organisms.

Plasmodium falciparum : Piperazine-based pyrido[1,2-a]benzimidazoles have been evaluated as potential antimalarial agents. A di-fluoro-substituted derivative featuring a cyclohexyl piperazine side chain demonstrated potent in vitro activity against the chloroquine-sensitive (NF54) strain of P. falciparum, with an IC50 value of 0.012 µM. High-throughput screening has also identified piperazine sulfonamides with activity against P. falciparum. nih.gov

Schistosoma mansoni : The same series of piperazine-based pyrido[1,2-a]benzimidazoles that showed antimalarial activity were also tested against the adult stage of the parasitic worm S. mansoni. Two compounds in this series exhibited high antischistosomal activity, resulting in greater than 70% inhibition of worm viability at a concentration of 10 µM. This dual activity highlights the potential for repositioning antimalarial scaffolds as antischistosomal agents.

Mycobacterium tuberculosis : A specific derivative, cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone (compound 1), was identified as an inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis. nih.govnih.gov Structure-activity relationship studies have underscored the critical role of the cyclohexyl group for this antitubercular activity. nih.gov While modifications to the cyclohexyl ring, such as adding a methyl group at position-1, abolished anti-tubercular activity, a methyl group at position-2 moderately improved inhibitory activity against the target enzyme while retaining modest whole-cell activity. nih.gov

Table 4: Activity of this compound Derivatives against Pathogenic Organisms

| Compound Class/Derivative | Pathogen | Target/Assay | Activity Metric | Reference(s) |

|---|---|---|---|---|

| Pyrido[1,2-a]benzimidazole with cyclohexyl piperazine | Plasmodium falciparum (NF54) | In vitro growth inhibition | IC50 = 0.012 µM | |

| Pyrido[1,2-a]benzimidazoles | Schistosoma mansoni (adult) | In vitro viability | >70% inhibition at 10 µM | |

| Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone | Mycobacterium tuberculosis | Whole-cell activity / IMPDH inhibition | MIC90: 31.2 µM; IC50: 0.83 µM (for a cycloheptyl analog) | nih.gov |

Applications in Advanced Chemical Biology Research

Development of Molecular Probes and Research Tools (e.g., Fluorescent Ligands for Cellular Uptake Studies)

The 2-cyclohexyl-piperazine framework is instrumental in the design of molecular probes, particularly fluorescent ligands, which serve as powerful tools for visualizing and understanding complex biological processes at the cellular level. These probes allow researchers to track the uptake, distribution, and localization of molecules within cells, providing critical insights into their mechanisms of action.

A notable application is the development of fluorescent derivatives of sigma (σ) receptor ligands. For instance, derivatives of the high-affinity σ₂ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) have been synthesized to study σ₂ receptor function and localization. nih.govnih.gov In these research tools, fluorescent tags such as Dansyl or Nitrobenzofurazan (NBD) are chemically linked to the core structure. nih.govnih.gov Studies have shown that attaching the fluorescent tag to the 5-methoxytetralin nucleus of the PB28 structure yields ligands that retain high affinity for the σ₂ receptor. acs.org Conversely, modifying the cyclohexyl moiety itself often leads to a significant decrease in receptor affinity. acs.org

These fluorescent probes have been successfully used to investigate cellular uptake mechanisms in various cancer cell lines, such as pancreatic and breast cancer cells. nih.govmdpi.com Using techniques like flow cytometry and confocal microscopy, researchers have demonstrated that the uptake of these fluorescent ligands is often partially mediated by endocytosis. nih.govnih.gov Once inside the cell, the probes, such as the NBD-bearing derivative known as compound 16 , have been observed to colocalize primarily within the endoplasmic reticulum and lysosomes. nih.govacs.org Such studies are pivotal, as they support the role of σ₂ receptors as markers for cell proliferation and help to elucidate the pathways by which σ₂ receptor ligands exert their effects. nih.govnih.gov

| Parent Compound | Fluorescent Tag | Resulting Probe (Example) | Receptor Affinity (Ki) | Application | Key Finding |

|---|---|---|---|---|---|

| PB28 | NBD | Compound 16 | 10.8 nM (σ₂) | Cellular uptake and localization in pancreatic tumor cells. nih.govacs.org | Uptake is partially via endocytosis; colocalization in endoplasmic reticulum and lysosomes. nih.govnih.gov |

| PB28 | Dansyl | Dansyl-bearing derivatives | Variable | Comparison of fluorescent properties for σ₂ receptor labeling. nih.govacs.org | NBD-bearing compounds showed more optimal fluorescent properties than Dansyl derivatives for this application. acs.org |

| - | 4-N,N-dimethylphthalimide | Compound 9 | N/A | Imaging of human retinal pigment epithelia (ARPE19) cells. unito.it | Probe demonstrated environment-sensitive fluorescence, localizing to intracellular membranes. unito.it |

This compound as a Scaffold for Combinatorial Library Synthesis and High-Throughput Screening in Drug Discovery

The piperazine (B1678402) ring is considered a "privileged scaffold" in drug discovery, and the inclusion of a cyclohexyl group provides specific lipophilic and conformational characteristics that are advantageous for receptor binding. nih.govresearchgate.net This makes the this compound core an excellent starting point for the synthesis of combinatorial libraries—large collections of structurally related compounds. These libraries can be rapidly assessed for biological activity using high-throughput screening (HTS), a process that automates the testing of vast numbers of compounds against a specific biological target. nih.govgoogle.com

The chemical versatility of the piperazine ring, with its two nitrogen atoms, allows for the easy introduction of diverse substituents at two distinct points, facilitating the creation of large and chemically varied libraries. mdpi.com For example, mixture-based combinatorial libraries have been created and screened to identify novel therapeutic agents. In one approach, a "scaffold ranking" library was used to screen 37 different core structures, including piperazine-based scaffolds, against pathogenic bacteria, leading to the identification of promising antibacterial hits. nih.gov

Another powerful demonstration of this strategy involved the direct in vivo screening of a combinatorial library of 734,821 pyrrolidine (B122466) bis-piperazines in mice to identify novel antinociceptive (pain-relieving) compounds. acs.org This direct-to-biology approach bypasses the need for initial in vitro assays, accelerating the discovery of compounds with desired physiological effects. acs.orgbiorxiv.org The HTS of a library of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues, which feature a cyclohexyl group, led to the identification of inhibitors of an essential enzyme in Mycobacterium tuberculosis, highlighting the potential for developing new anti-tuberculosis drugs. nih.gov

| Library/Scaffold Type | Number of Compounds | Screening Method | Therapeutic Target/Application | Key Finding |

|---|---|---|---|---|

| Pyrrolidine bis-piperazines | 734,821 | Direct in vivo screening in mice (phenotypic screen). acs.org | Antinociception (Pain relief). acs.org | Identification of individual, novel analgesic compounds directly from a large library. acs.org |

| Scaffold-ranking library including piperazine cores | >6 million (total across 37 libraries) | Antibacterial activity screen against ESKAPE pathogens. nih.gov | Antibacterial agents. nih.gov | Piperazine-containing scaffolds were among the most active against a range of pathogenic bacteria. nih.gov |

| 1-(5-isoquinolinesulfonyl)piperazine analogues | 48 | Biochemical and whole-cell assays. nih.gov | Inhibition of M. tuberculosis IMPDH enzyme. nih.gov | Established that the cyclohexyl, piperazine, and isoquinoline (B145761) components were crucial for activity. nih.gov |

| Spirodiketopiperazine scaffold | Not specified | Combinatorial synthesis and biological evaluation. acs.org | CCR5 antagonists for anti-HIV activity. acs.org | Discovery of potent, low-molecular-weight CCR5 antagonists. acs.org |

Integration of Cyclohexyl-Piperazine into Diverse Heterocyclic Systems (e.g., Pyrroloquinolinones, Triazines) for Biological Exploration

The this compound unit is frequently incorporated into larger, more complex heterocyclic systems to explore new regions of chemical space and discover novel biological activities. rsc.org Fusing or linking the piperazine core to other ring systems like pyrroloquinolinones or triazines can orient key pharmacophoric elements in specific three-dimensional arrangements, enhancing binding affinity and selectivity for biological targets.

Pyrroloquinolinones: These fused heterocyclic compounds are of interest for their potential pharmacological activities. Synthetic routes have been developed to create pyrroloquinolinone derivatives, which can involve cascade reactions where a piperazine moiety could be incorporated. acs.org For example, gold-catalyzed hydroamidation/nucleophilic addition/arylation cascades are used to build the core pyrroloquinolinone structure, offering points for diversification. acs.org Patents describe pyrroloquinolinone derivatives designed for various therapeutic applications, where piperazine-containing side chains are used to modulate the compound's properties. google.com

Triazines: The piperazine-triazine combination has proven to be a fruitful scaffold for drug discovery. Research has identified 6-(piperazin-1-yl)-1,3,5-triazine as a core structure with broad anti-schistosomal activity, targeting the parasite that causes schistosomiasis. nih.gov Further exploration of this scaffold could lead to a new class of anthelmintic drugs. nih.gov In another area, pyrrolo-triazine based molecules have been developed as potent inhibitors of the Insulin-like Growth Factor 1 Receptor (IGF-1R), a target in cancer therapy. nih.gov In these structures, a chiral piperazine derivative is often explored to optimize potency and selectivity. nih.gov Furthermore, covalent triazine frameworks (CTFs) have been used as heterogeneous photocatalysts to facilitate complex chemical reactions, including a decarboxylative conjugate addition involving a di-Boc-piperazine carboxylic acid derivative. acs.org

The integration of the cyclohexyl-piperazine motif extends to a wide array of other heterocyclic systems, including pyrroles, researchgate.net quinolines, researchgate.net and pyridines, acs.org continuously expanding the toolbox for chemical biologists to probe and modulate biological function.

| Integrated Heterocyclic System | Resulting Compound Class (Example) | Biological Target/Application | Significance |

|---|---|---|---|

| Triazine | 6-(piperazin-1-yl)-1,3,5-triazine-2,4-diamine | Anti-schistosomal activity. nih.gov | Identified a novel chemical scaffold for the development of new anthelmintic drugs. nih.gov |

| Pyrrolo-triazine | BMS-754807 | IGF-1R / IR kinase inhibition (Anticancer). nih.gov | Development of potent and selective kinase inhibitors for cancer therapy. nih.gov |

| Pyrroloquinolinone | Pyrrolo[2,3-b]quinolinone derivatives | General pharmacological exploration. acs.orggoogle.com | Provides a rigid core for presenting substituents, with piperazine chains used to tune properties. google.com |

| Pyridyl | 4-(4-Aryl)cyclohexyl-1-(2-pyridyl)piperazines | Δ8−Δ7 sterol isomerase (EBP) inhibition (Antiproliferative). acs.org | Discovery of new selective ligands with antiproliferative activity in prostate cancer cells. acs.org |

Emerging Applications in Materials Science and Interdisciplinary Fields

Integration into Polymer Chemistry and Advanced Material Synthesis

The incorporation of the 2-cyclohexyl-piperazine moiety into polymer structures is a developing area of interest for creating advanced materials with tailored properties. The piperazine (B1678402) ring, a six-membered ring with two nitrogen atoms, offers sites for polymerization and modification, while the cyclohexyl group can enhance properties like lipophilicity and conformational rigidity.

Derivatives of piperazine are recognized for their utility in polymer chemistry, contributing to the formation of conjugated polymers, which are essential in various material science applications. openmedicinalchemistryjournal.com These applications include the development of semiconductors, organic conductors, and light-emitting diodes. openmedicinalchemistryjournal.com The fundamental structure of piperazine allows it to be N-alkylated, leading to the formation of either mono- or di-alkyl derivatives, which can serve as monomers or building blocks in polymerization reactions. wikipedia.org

An example of its integration into advanced materials is the formation of organic-inorganic hybrid materials. One such material, 1-cyclohexylpiperazine-1,4-diium tetrachloridozincate, is formed from 1-cyclohexylpiperazine (B93859). researchgate.net In its crystal structure, the tetrachloridozincate anions and the 1-cyclohexylpiperazine-1,4-diium dications are interconnected through hydrogen bonds, forming distinct layers. researchgate.net This demonstrates how the cyclohexyl and piperazine components can contribute to the self-assembly of complex supramolecular architectures.

Furthermore, alkenyl substituted 2,5-piperazinediones, which are related to the core structure, are used in the creation of novel polymers. google.com These compounds can act as monomers in polymerization processes, leading to materials with potential applications in various fields. google.com

Role in Organic Conductors and Electronic Materials Design

Heterocyclic compounds, including piperazine derivatives, are of significant interest in the design of organic conductors and other electronic materials. openmedicinalchemistryjournal.com Their physicochemical properties are crucial in the development of novel materials for electronics. openmedicinalchemistryjournal.com The ability of piperazine to participate in the formation of coordination complexes and polymers makes it a versatile component in this field. openmedicinalchemistryjournal.comwikipedia.org

Piperazine derivatives can act as building blocks for materials with applications in:

Organic Light-Emitting Diodes (OLEDs) chemscene.com

Organic Solar Cells (OPVs) chemscene.com

Organic Transistors (OFETs) chemscene.com

Molecular Conductors chemscene.com

The synthesis of compounds like 2-(2-Di(cyclohexyl)amino-3,3-dichloro-1-nitroallylidene)- chemscene.comsmolecule.comdithiolane highlights the potential for creating building blocks for organic conductors. clockss.org The structural features of such molecules are designed to facilitate charge transport, a key property for organic conductors.

Research into organic-inorganic hybrid materials, such as the aforementioned 1-cyclohexylpiperazine-1,4-diium tetrachloridozincate, also touches upon the potential for creating materials with interesting electronic properties. researchgate.net The ordered arrangement of organic and inorganic components in these hybrids can lead to novel electronic behaviors.

Catalysis and Organocatalysis involving Cyclohexyl-Piperazine Derivatives

The field of organocatalysis, which utilizes small organic molecules as catalysts, has seen significant growth and has become a fundamental tool in chemical synthesis. nih.gov Piperazine and its derivatives have found utility in this domain, acting as catalysts in various organic transformations.

Key Research Findings in Catalysis:

| Catalyst Type | Reaction | Key Features |

| Polystyrene supported N-phenylpiperazine-Cu(II) complex | KA2 coupling (multicomponent reaction of terminal alkynes, ketones, and secondary amines) | Efficient and recyclable heterogeneous catalyst, works well under solvent-free conditions. rsc.org |

| Piperazine based ionic liquids on ZnO NPs and SiO2 NPs | Synthesis of benzoxazoles and benzimidazoles, N-Boc protection of amines | High yields under solvent-free conditions, with the ZnO-supported catalyst showing higher efficiency. researchgate.net |

| Chiral Brønsted acid with an achiral amine | Asymmetric cascade reaction to synthesize 3-substituted cyclohexylamines | Integrates enamine, iminium, and Brønsted acid catalysis for high yields and excellent enantioselectivities. organic-chemistry.org |

In one study, a polystyrene-supported N-phenylpiperazine-Cu(II) complex was developed as an efficient and recyclable catalyst for the multicomponent reaction to form propargylamines. rsc.org This heterogeneous catalyst demonstrated excellent yields at low catalyst loadings under solvent-free conditions. rsc.org

Another area of application is in the synthesis of other heterocyclic compounds. Piperazine-based ionic liquids immobilized on nanoparticles have been used as catalysts for the synthesis of benzoxazoles and benzimidazoles. researchgate.net These reactions proceed with high yields in the absence of a solvent. researchgate.net

Furthermore, derivatives of piperazine are involved in asymmetric organocatalysis. For instance, the combination of an achiral amine with a chiral Brønsted acid can catalyze complex cascade reactions to produce substituted cyclohexylamines, which are valuable intermediates in pharmaceutical chemistry. organic-chemistry.org This method efficiently creates multiple chemical bonds and stereocenters in a single process. organic-chemistry.org The development of organocatalytic methods for the synthesis of piperazine-containing structures, such as piperazin-2-ones, further highlights the importance of this scaffold in modern synthetic chemistry. acs.orgnih.gov

Conclusion and Future Perspectives

Current Challenges in 2-Cyclohexyl-piperazine Chemical Research